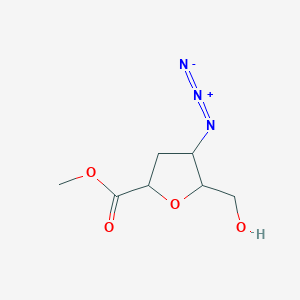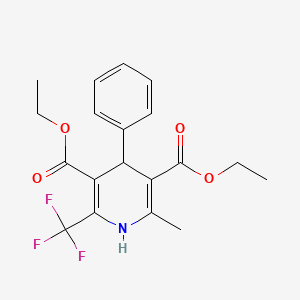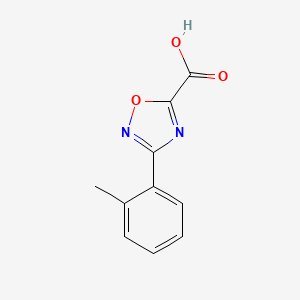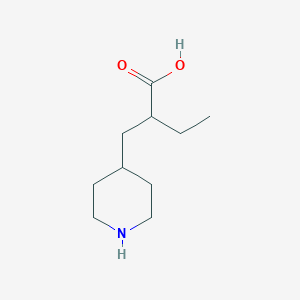![molecular formula C23H31NO2 B13911433 Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine](/img/structure/B13911433.png)
Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine is a chiral amine compound characterized by the presence of a cyclohexane ring substituted with a dibenzylamine group and a 2-methoxyethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the cyclohexane ring, which is then functionalized with the 2-methoxyethoxy group.
Amine Introduction: The dibenzylamine group is introduced through a nucleophilic substitution reaction, where the amine attacks an electrophilic carbon on the cyclohexane ring.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the (1R,4R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or secondary amines.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral amines with biological targets.
Industrial Applications: The compound is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine involves its interaction with specific molecular targets. The dibenzylamine group can interact with enzymes or receptors, modulating their activity. The 2-methoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4R)-4-(2-methoxyethoxy)cyclohexan-1-amine: Lacks the dibenzylamine group, making it less versatile in medicinal chemistry applications.
N,N-Dibenzylcyclohexanamine: Lacks the 2-methoxyethoxy group, which may affect its solubility and bioavailability.
Uniqueness
(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine is unique due to the presence of both the dibenzylamine and 2-methoxyethoxy groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C23H31NO2 |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
N,N-dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C23H31NO2/c1-25-16-17-26-23-14-12-22(13-15-23)24(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-11,22-23H,12-19H2,1H3 |
Clé InChI |
XVMNBZCDEXAKER-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1CCC(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B13911406.png)
![2-[3-(Methylamino)tetrahydrofuran-3-yl]ethanol](/img/structure/B13911412.png)


